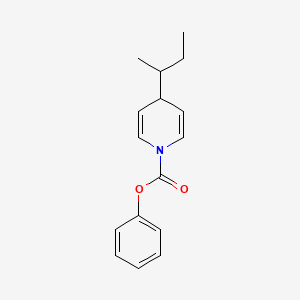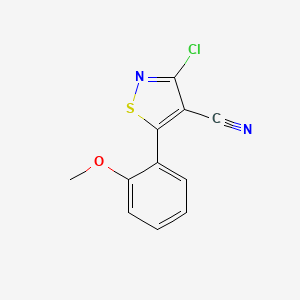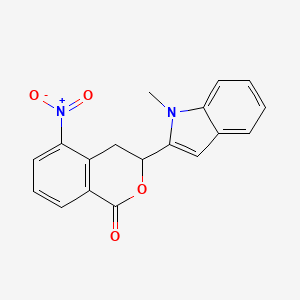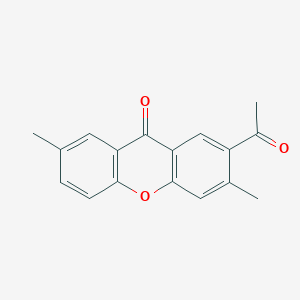
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one typically involves the classical xanthone synthesis methods. One common approach is the Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthones, including this compound, often relies on scalable synthetic routes such as the Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling . These methods are chosen for their ability to produce large quantities of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Applications De Recherche Scientifique
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Compounds with sulfur atoms in the structure, used in various industrial applications.
Uniqueness
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is unique due to its specific acetyl and dimethyl substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
646058-68-6 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-acetyl-3,7-dimethylxanthen-9-one |
InChI |
InChI=1S/C17H14O3/c1-9-4-5-15-13(6-9)17(19)14-8-12(11(3)18)10(2)7-16(14)20-15/h4-8H,1-3H3 |
Clé InChI |
XIZCAIZLNKIJCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=C3)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)

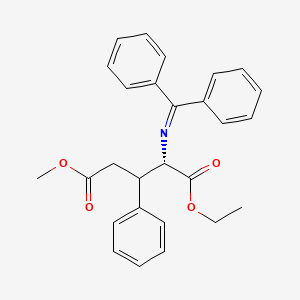
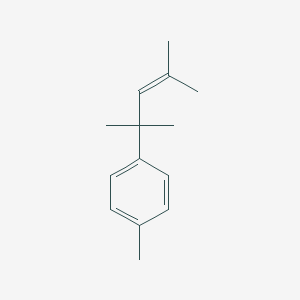
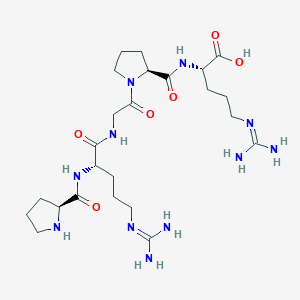
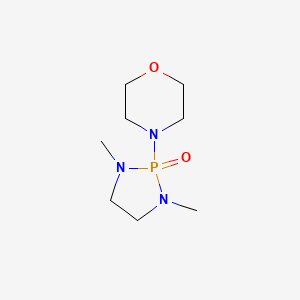
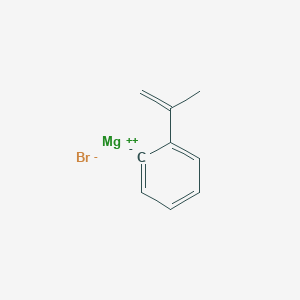
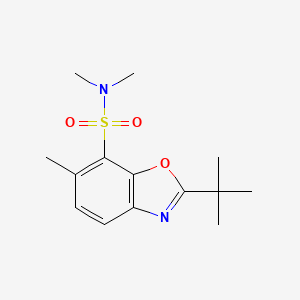
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
